Aqueous pKa Differentiation from Non-Fluorinated and Non-Aryl BCP Carboxylic Acids
The predicted pKa of 2-fluoro-3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid is 3.89 ± 0.60 . This value is 0.49 log units lower (more acidic) than 3-[4-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylic acid (the non-fluorinated analog, predicted pKa 4.38 ± 0.40 ), and 1.10 log units lower than the unsubstituted parent BCP-1-carboxylic acid (predicted pKa 4.99 ± 0.20 ). The direction and magnitude of the shift are consistent with the electron-withdrawing inductive effect of the bridge fluorine atom, corroborated by experimental pKa measurements on the 3-substituted BCP acid series where σF correlates linearly with ΔpKa (R² > 0.97) [1].
| Evidence Dimension | Aqueous acidity (predicted pKa) |
|---|---|
| Target Compound Data | pKa = 3.89 ± 0.60 |
| Comparator Or Baseline | 3-[4-(Trifluoromethyl)phenyl]BCP-1-carboxylic acid: pKa = 4.38 ± 0.40; Parent BCP-1-carboxylic acid: pKa = 4.99 ± 0.20 |
| Quantified Difference | ΔpKa = 0.49 (vs. non-fluorinated aryl analog); ΔpKa = 1.10 (vs. parent BCP acid) |
| Conditions | Predicted values (ACD/Labs or similar software); experimental validation for the 3-substituted BCP series performed by potentiometric titration in H₂O at 298.2 K |
Why This Matters
A 0.5–1.1 log unit pKa difference alters the ionized fraction at physiological pH 7.4 by 15–40 percentage points, directly impacting solubility, permeability, and salt-formulation strategy.
- [1] Adcock, W.; Baran, Y.; Filippi, A.; Speranza, M.; Trout, N. A. Polar Substituent Effects in the Bicyclo[1.1.1]pentane Ring System: Acidities of 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acids. J. Org. Chem. 2005, 70, 1029–1034. View Source
